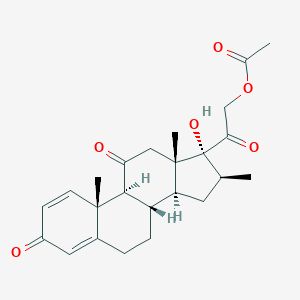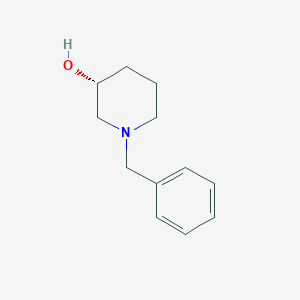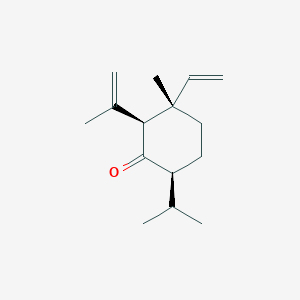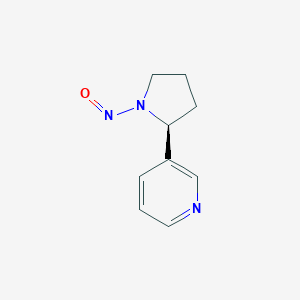
5-Amino-3-(2-aminoethyl)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(2-aminoethyl)pentan-2-one, also known as AEPD or N-(2-aminoethyl)-5-aminopentan-2-one, is a chemical compound that belongs to the class of beta-ketoamphetamines. It is a white crystalline powder that is soluble in water and ethanol. AEPD has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 5-Amino-3-(2-aminoethyl)pentan-2-one is not fully understood. However, it has been suggested that 5-Amino-3-(2-aminoethyl)pentan-2-one may act by inhibiting the activity of enzymes involved in various biological processes. 5-Amino-3-(2-aminoethyl)pentan-2-one has also been reported to interact with DNA and RNA, which may contribute to its biological activities.
Biochemical And Physiological Effects
5-Amino-3-(2-aminoethyl)pentan-2-one has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the immune response. 5-Amino-3-(2-aminoethyl)pentan-2-one has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
5-Amino-3-(2-aminoethyl)pentan-2-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the yield of the reaction is typically high. 5-Amino-3-(2-aminoethyl)pentan-2-one is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 5-Amino-3-(2-aminoethyl)pentan-2-one has some limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research on 5-Amino-3-(2-aminoethyl)pentan-2-one. One area of interest is the development of novel compounds based on 5-Amino-3-(2-aminoethyl)pentan-2-one with improved biological activities. Another area of interest is the investigation of the mechanism of action of 5-Amino-3-(2-aminoethyl)pentan-2-one and its potential applications in the treatment of various diseases. Additionally, the use of 5-Amino-3-(2-aminoethyl)pentan-2-one as a fluorescent probe for the detection of metal ions in biological samples is an area of active research.
Synthesis Methods
5-Amino-3-(2-aminoethyl)pentan-2-one can be synthesized through a simple reaction between 5-amino-2-pentanone and ethylenediamine. The reaction is carried out in the presence of a strong base such as sodium hydroxide and is followed by a purification process to obtain the pure compound. The yield of the reaction is typically high, and the purity of the product can be further improved through recrystallization.
Scientific Research Applications
5-Amino-3-(2-aminoethyl)pentan-2-one has been extensively studied for its potential applications in various scientific fields. It has been used as a building block for the synthesis of novel compounds with potential biological activities. 5-Amino-3-(2-aminoethyl)pentan-2-one has been reported to exhibit antibacterial, antifungal, and antitumor activities. It has also been used as a chelating agent for metal ions and as a fluorescent probe for the detection of metal ions in biological samples.
properties
CAS RN |
148779-93-5 |
|---|---|
Product Name |
5-Amino-3-(2-aminoethyl)pentan-2-one |
Molecular Formula |
C7H16N2O |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
5-amino-3-(2-aminoethyl)pentan-2-one |
InChI |
InChI=1S/C7H16N2O/c1-6(10)7(2-4-8)3-5-9/h7H,2-5,8-9H2,1H3 |
InChI Key |
KEUGWEXTXLJIGA-UHFFFAOYSA-N |
SMILES |
CC(=O)C(CCN)CCN |
Canonical SMILES |
CC(=O)C(CCN)CCN |
synonyms |
2-Pentanone, 5-amino-3-(2-aminoethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




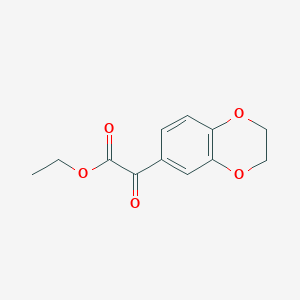
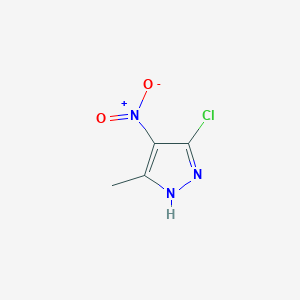

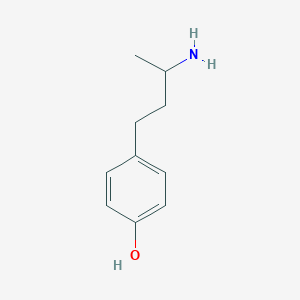
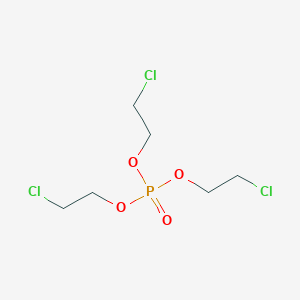
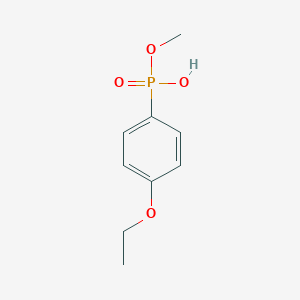
![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B136044.png)


